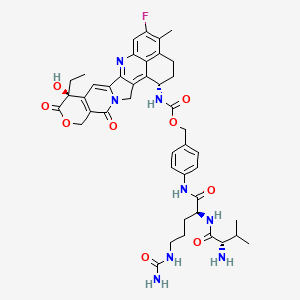

Val-Cit-PAB-Exatecan

Description

Evolution of Targeted Biotherapeutics and the ADC Modality

The concept of a "magic bullet," a compound that could selectively target and eliminate pathogens or diseased cells without affecting healthy ones, was first proposed by Nobel laureate Paul Ehrlich over a century ago. susupport.comascopubs.org This foundational idea laid the groundwork for the development of targeted therapies. The journey to create such a therapeutic began in earnest in the 1960s, with early research exploring the use of antibodies to deliver radioactive isotopes to tumors. susupport.com The development of monoclonal antibody (mAb) technology in the 1980s was a critical breakthrough, providing the necessary specificity to realize Ehrlich's vision. susupport.comnih.gov

The first generation of ADCs, developed in the 1990s, utilized murine antibodies, which often caused immunogenic side effects in patients. ascopubs.orgnih.govbiochempeg.com These early constructs also suffered from unstable linkers that would prematurely release their cytotoxic payload in the bloodstream, leading to off-target toxicity and a narrow therapeutic window. susupport.combiochempeg.com

Subsequent generations of ADCs have shown significant improvements. Second-generation ADCs feature humanized or fully human antibodies, which greatly reduce immunogenicity. ascopubs.orgnih.gov They also incorporate more stable linkers and more potent cytotoxic payloads. nih.gov Technological advancements, including site-specific conjugation techniques, have further refined ADC design, allowing for the creation of more homogeneous and stable products with predictable pharmacokinetic profiles. abzena.comtd2inc.comprecisionformedicine.com This evolution has led to a rapidly growing class of therapeutics that are transforming the treatment of various cancers. ascopubs.orgbiochempeg.comnih.gov

Foundational Principles of ADC Design: Antibody, Linker, and Cytotoxic Payload Interactions

The efficacy of an ADC is dependent on the synergistic function of its three core components: a monoclonal antibody, a chemical linker, and a cytotoxic payload. biochempeg.comnih.gov The design and interplay of these elements are crucial for creating a successful therapeutic agent.

Antibody: The monoclonal antibody (mAb) serves as the targeting component. It is designed to recognize and bind to a specific antigen that is highly expressed on the surface of tumor cells but has limited expression on healthy cells. ascopubs.orgbiochempeg.com This specificity is the cornerstone of the ADC's ability to selectively deliver its payload. Upon binding to the target antigen, the entire ADC-antigen complex is typically internalized by the cancer cell. nih.govmedchemexpress.com

Linker: The linker is the chemical bridge that connects the cytotoxic payload to the antibody. nih.gov An ideal linker must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing premature release of the payload that could cause systemic toxicity. nih.govwuxiapptec.com However, upon reaching the target tumor cell, the linker must be efficiently cleaved to release the active drug. Linkers can be broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to be broken by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of specific enzymes. wuxiapptec.com

Cytotoxic Payload: The payload is a highly potent small-molecule drug designed to kill cancer cells. mdpi.com These agents are often too toxic to be administered systemically on their own. By attaching them to a targeting antibody, their powerful cell-killing activity can be concentrated at the tumor site. ascopubs.org Payloads used in ADCs have various mechanisms of action, such as disrupting DNA or inhibiting microtubule polymerization. medchemexpress.combiochempeg.com

The interaction of these three components is a carefully orchestrated process. The antibody guides the ADC to the tumor, the linker ensures the payload remains attached until it reaches the target, and the payload executes the cell-killing function once released.

| ADC Component | Primary Function | Key Characteristics |

|---|---|---|

| Monoclonal Antibody (mAb) | Targets the ADC to cancer cells. | High specificity for a tumor-associated antigen; promotes internalization into the cell. ascopubs.orgbiochempeg.com |

| Linker | Connects the antibody to the payload. | Must be stable in circulation but allow for efficient payload release at the tumor site. nih.gov |

| Cytotoxic Payload | Induces cancer cell death. | High potency (active at low concentrations); has a specific mechanism of action. mdpi.com |

Positioning of Val-Cit-PAB-Exatecan within the Landscape of Advanced ADC Research

This compound is a drug-linker conjugate specifically designed for use in the synthesis of advanced antibody-drug conjugates. medchemexpress.commedchemexpress.eubroadpharm.com It exemplifies the progress made in ADC technology by combining a sophisticated, enzyme-cleavable linker system with a highly potent next-generation payload. This conjugate is not a complete ADC itself but a critical component ready to be attached to a specific monoclonal antibody.

The structure of this compound can be broken down into its constituent parts:

Val-Cit Linker: This is a dipeptide linker composed of two amino acids, valine and citrulline. medchemexpress.com It is designed to be specifically cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment and within cancer cells. broadpharm.comcaymanchem.comtcichemicals.com This enzyme-specific cleavage ensures that the payload is released preferentially at the site of the tumor, enhancing the ADC's therapeutic window. caymanchem.com The Val-Cit linker is known for its high plasma stability, which is a crucial feature for modern ADCs. tcichemicals.comchemexpress.com

PAB Spacer: The p-aminobenzyl (PAB) group functions as a self-immolative spacer. caymanchem.comnih.gov Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified exatecan (B1662903) payload. mdpi.com This "self-immolating" feature is critical because it ensures the payload is released in its fully active form, without any residual linker fragments that might hinder its cytotoxic activity. nih.gov

Exatecan Payload: Exatecan (also known as DX-8951) is a highly potent derivative of camptothecin (B557342) and functions as a topoisomerase I inhibitor. biochempeg.commedchemexpress.eumedchemexpress.com Topoisomerase I is an enzyme essential for DNA replication and repair; its inhibition leads to DNA strand breaks and ultimately, cancer cell apoptosis. biochempeg.com Exatecan is noted for being more potent than SN-38 (the active metabolite of irinotecan), another topoisomerase I inhibitor used in ADCs. biochempeg.com Furthermore, exatecan has shown potential to overcome certain mechanisms of multidrug resistance. drugtargetreview.comnih.gov

The combination of these elements in this compound makes it a key component in the development of next-generation ADCs. Research into ADCs utilizing this linker-payload system aims to create highly effective therapies capable of treating tumors that are resistant to other treatments and to do so with a greater margin of safety. nih.gov The design represents a strategic approach to maximize on-target potency while minimizing off-target effects, a central goal in advanced ADC research.

| Component of this compound | Chemical Identity | Function within the Conjugate |

|---|---|---|

| Cleavable Moiety | Valine-Citrulline (Val-Cit) | A dipeptide sequence that is selectively cleaved by the enzyme Cathepsin B, which is abundant in tumor lysosomes. broadpharm.comcaymanchem.comtcichemicals.com |

| Spacer | p-aminobenzyl carbamate (B1207046) (PAB) | A self-immolative unit that, following Val-Cit cleavage, spontaneously decomposes to release the payload. mdpi.comnih.gov |

| Payload | Exatecan (DX-8951) | A potent topoisomerase I inhibitor that induces DNA damage and apoptosis in cancer cells. medchemexpress.combiochempeg.commedchemexpress.eu |

Structure

2D Structure

Properties

Molecular Formula |

C43H49FN8O9 |

|---|---|

Molecular Weight |

840.9 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |

InChI |

InChI=1S/C43H49FN8O9/c1-5-43(59)27-15-32-36-25(17-52(32)39(55)26(27)19-60-40(43)56)34-29(13-12-24-21(4)28(44)16-31(49-36)33(24)34)51-42(58)61-18-22-8-10-23(11-9-22)48-37(53)30(7-6-14-47-41(46)57)50-38(54)35(45)20(2)3/h8-11,15-16,20,29-30,35,59H,5-7,12-14,17-19,45H2,1-4H3,(H,48,53)(H,50,54)(H,51,58)(H3,46,47,57)/t29-,30-,35-,43-/m0/s1 |

InChI Key |

JRIHOFFBVWRHMO-NMNMEXSISA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Val Cit Pab Exatecan Conjugates

Synthetic Methodologies for the Val-Cit-PAB Linker

The Val-Cit-PAB linker is a cornerstone of many successful ADCs, valued for its stability in circulation and susceptibility to enzymatic cleavage upon internalization into target cells. nih.govnih.gov The synthesis of this linker is a multi-step process involving the precise assembly of its three key components: the Val-Cit dipeptide, the PAB spacer, and a functional group for payload conjugation.

Amino Acid Coupling Strategies for Valine-Citrulline Dipeptide Synthesis

The synthesis of the valine-citrulline dipeptide is a critical step that requires careful control of stereochemistry to ensure efficient enzymatic recognition. Both solid-phase and solution-phase synthesis methodologies have been successfully employed.

Solid-Phase Peptide Synthesis (SPPS) offers a streamlined approach, minimizing the need for purification of intermediates. nih.gov A high-yielding and facile SPPS strategy utilizes a high-loading 2-chlorotrityl chloride (2-CTC) resin, which allows for efficient and scalable production. nih.govacs.org This method avoids extensive protecting group manipulation and laborious chromatography, offering yields up to 10 times higher than some standard methods. nih.gov

A comparison of common coupling strategies highlights the efficiency of modern reagents in dipeptide synthesis.

| Coupling Reagent | Synthesis Phase | Key Advantages | Reported Overall Yield (Example) |

| HATU | Solution-Phase | Avoids epimerization, good yield | ~50% (for Mc-Val-Cit-PABOH) nih.gov |

| DCC/HOBt | Solution-Phase | Traditional method, cost-effective | Variable, potential for side reactions |

| 2-CTC Resin | Solid-Phase | High-yielding, scalable, simplified purification | Up to 10-fold higher than standard methods nih.gov |

Synthesis of the p-Aminobenzyl Carbamate (B1207046) (PAB) Moiety

The p-aminobenzyl carbamate (PAB) moiety functions as a self-immolative spacer. iris-biotech.deunimi.it Following the enzymatic cleavage of the Val-Cit peptide bond, the PAB group undergoes a spontaneous 1,6-elimination, releasing the active payload. iris-biotech.deiris-biotech.de The synthesis typically involves coupling the dipeptide's C-terminus to p-aminobenzyl alcohol (PABA). nih.gov

In a common synthetic route, the Fmoc-Val-Cit dipeptide is coupled to p-aminobenzyl alcohol. The resulting alcohol can then be activated, for example, with p-nitrophenyl chloroformate, to form a reactive carbonate that is ready for conjugation with the payload's amine group. iris-biotech.de This activation step creates a stable yet reactive linker intermediate. iris-biotech.dersc.org The incorporation of the PAB spacer is crucial for the "traceless" release of the drug, as the spacer fragments away upon cleavage. iris-biotech.denjbio.com

Functionalization of the Val-Cit-PAB Scaffold for Payload Attachment

To connect the Val-Cit-PAB linker to a payload and an antibody, the scaffold must be functionalized with appropriate reactive handles. The modularity of the synthesis allows for the introduction of various conjugation groups in the final stages. nih.govacs.org

Common functional groups include:

Maleimide (B117702): A maleimidohexanoyl (MC) group is often introduced to react with thiol groups on cysteine residues of an antibody. iris-biotech.de

Alkynes/Azides: These groups are used for "click chemistry" reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, offering high specificity and efficiency. iris-biotech.de

NHS Esters: N-Hydroxysuccinimide esters can be used to react with amine groups on the payload. broadpharm.com

The choice of functionalization depends on the desired conjugation strategy for both the antibody and the exatecan (B1662903) payload. For instance, a linker can be synthesized with a maleimide group at one end for antibody conjugation and a reactive ester at the other for payload attachment. iris-biotech.de

Exatecan Payload Derivatization and Linker Conjugation

Exatecan is a potent, semi-synthetic derivative of camptothecin (B557342). portico.org Its conjugation to the Val-Cit-PAB linker requires specific chemical modifications to enable stable, covalent attachment while preserving its cytotoxic activity upon release.

Chemical Modification of Exatecan for Covalent Linker Attachment

The synthesis of exatecan itself is a multi-step process, with various routes developed to improve efficiency and yield. portico.orgexlibrisgroup.comgoogle.com For conjugation, exatecan mesylate is often used as a starting material. google.comacs.org The primary hydroxyl group of exatecan is a common site for linker attachment. However, direct attachment can be challenging.

A convergent and modular synthetic route has been developed where the linker is first synthesized and activated, and then coupled with the exatecan payload. acs.org For example, a PNP-activated linker intermediate can undergo a coupling reaction with the exatecan mesylate salt to form a stable carbamate linkage. acs.org This approach allows for the separate optimization of both the linker and payload syntheses before their final conjugation. The complexity of exatecan's structure, including multiple chiral centers, necessitates careful control of reaction conditions to avoid degradation or isomerization. nih.gov

Established and Novel Bioconjugation Chemistries for Val-Cit-PAB-Exatecan Assembly

The final step in creating the this compound drug-linker is the covalent attachment to the linker scaffold. The choice of bioconjugation chemistry is critical for the stability and efficacy of the final ADC.

Established Chemistries: The most common approach involves forming a carbamate bond between an activated PAB spacer (e.g., Fmoc-VC-PAB-PNP) and an amine handle on the drug. rsc.org While exatecan itself does not have a readily available primary or secondary amine suitable for this reaction, a derivative or a short spacer can be introduced. The reaction between the activated p-nitrophenyl carbamate of the linker and the hydroxyl group of exatecan is a key strategy. acs.org

Novel Chemistries: Research continues to explore novel conjugation strategies to overcome challenges associated with the hydrophobicity of the exatecan-PAB moiety, which can lead to aggregation and reduced conjugation yields. nih.gov

Phosphonamidate Linkers: Ethynyl-phosphonamidates have been identified as a promising alternative. These, in combination with hydrophilic spacers like PEG chains, can compensate for the hydrophobicity of the PAB-exatecan component, enabling the construction of ADCs with a high drug-to-antibody ratio (DAR) and excellent solubility. nih.gov

Hydrophilic Spacers: The incorporation of highly polar spacers, such as polysarcosine or PEG, into the linker design helps to mitigate the hydrophobicity of exatecan. synaffix.commdpi.com This can lead to ADCs with improved physicochemical properties and pharmacokinetic profiles. mdpi.com

The following table summarizes key conjugation reactions for assembling the drug-linker conjugate.

| Reaction Type | Linker Functional Group | Payload Functional Group | Resulting Linkage | Key Features |

| Carbamate Formation | p-Nitrophenyl (PNP) Carbonate | Hydroxyl (on Exatecan) | Carbamate | Established, stable linkage acs.org |

| Phosphonamidate Coupling | Ethynyl-phosphonamidate | Amine (on modified payload) | Phosphonamidate | Improved stability and solubility nih.gov |

The ongoing development of synthetic and conjugation methodologies for this compound aims to produce more stable, potent, and homogeneous ADCs for targeted cancer therapy.

Orthogonal Synthesis Approaches for Controlled Conjugate Formation

The formation of well-defined antibody-drug conjugates (ADCs) featuring the this compound moiety relies heavily on orthogonal synthesis strategies. These approaches allow for precise control over the conjugation site and the number of drug-linker molecules attached to each antibody, a critical factor known as the drug-to-antibody ratio (DAR). By employing chemically distinct and non-interfering reaction pairs, orthogonal synthesis ensures that the this compound linker-payload is attached only at predetermined locations, leading to a homogeneous ADC product with predictable properties. proteogenix.scienceoup.com This contrasts with earlier, non-specific methods that resulted in heterogeneous mixtures with variable efficacy and pharmacokinetic profiles. proteogenix.science

Several site-specific conjugation methods exemplify orthogonal approaches applicable to this compound constructs:

Engineered Cysteine Conjugation: This widely used technique involves genetically engineering the antibody to introduce cysteine residues at specific, solvent-accessible sites. These engineered thiols serve as reactive handles for conjugation with a maleimide-functionalized this compound linker. acs.org The mild reduction of interchain disulfide bonds in the antibody's hinge region can also release free cysteine residues for site-specific conjugation. acs.org This method allows for the production of ADCs with a defined DAR, often DAR4 or DAR8, by controlling the number and location of the engineered cysteines or the extent of disulfide bond reduction. oup.comacs.org

Enzyme-Mediated Conjugation: Enzymatic approaches offer high specificity for creating homogeneous ADCs. acrobiosystems.com For instance, enzymes can be used to modify the antibody's native glycans, which are located on the Fc region, away from the antigen-binding site. acrobiosystems.com This glycoengineering can introduce a unique reactive group for the subsequent attachment of the this compound linker, ensuring that conjugation does not interfere with antigen binding.

Incorporation of Non-Natural Amino Acids (nnAAs): A more advanced strategy involves incorporating nnAAs with unique functional groups (e.g., azides or alkynes) into the antibody's polypeptide chain at specific sites. proteogenix.science These groups can then undergo highly specific bioorthogonal reactions, such as "click chemistry," with a complementary functionalized this compound linker. proteogenix.science This method provides exceptional control over the conjugation site and stoichiometry.

The primary advantage of these orthogonal strategies is the generation of a uniform ADC population. oup.com This homogeneity is crucial for consistent manufacturing, predictable pharmacokinetics, and a well-defined therapeutic window. pharmafocusamerica.com

| Orthogonal Strategy | Description | Key Advantages |

|---|---|---|

| Engineered Cysteine Conjugation | Introduction of cysteine residues at specific antibody sites for reaction with maleimide-functionalized linkers. | Produces homogeneous ADCs with controlled DAR values (e.g., DAR2, DAR4, DAR8). oup.comacs.org |

| Enzyme-Mediated Conjugation | Uses enzymes to modify specific sites, such as Fc glycans, creating a handle for linker attachment. acrobiosystems.com | High specificity, preserves antigen-binding site integrity, results in stable conjugates. acrobiosystems.com |

| Non-Natural Amino Acid Incorporation | Genetic insertion of nnAAs with unique reactive groups for bioorthogonal "click chemistry" reactions. proteogenix.science | Provides precise control over conjugation location and stoichiometry, creating highly uniform ADCs. proteogenix.science |

Characterization Techniques for this compound Constructs

Thorough analytical characterization is essential to ensure the quality, consistency, and structural integrity of this compound antibody-drug conjugates. veranova.com A suite of advanced analytical techniques is employed to assess critical quality attributes, including the drug-to-antibody ratio (DAR), homogeneity, molecular weight, and stability. pharmafocusamerica.com

Chromatographic Techniques:

Hydrophobic Interaction Chromatography (HIC): HIC is a primary method for determining the DAR distribution and confirming the homogeneity of an ADC. pharmafocusamerica.com The technique separates species based on hydrophobicity. Since the exatecan payload is hydrophobic, antibodies conjugated with more drug molecules will have longer retention times. mdpi.com HIC analysis provides a profile showing peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4), allowing for the calculation of the average DAR. mdpi.comacs.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often coupled with mass spectrometry (LC-MS), RP-HPLC is used to assess conjugate purity and can also be used for DAR determination, especially after fragmenting the ADC (e.g., by reducing it to light and heavy chains). mdpi.comacs.org This method provides high-resolution separation of different ADC species. pharmafocusamerica.com

Size Exclusion Chromatography (SEC): SEC is employed to assess the aggregation and fragmentation of the ADC. pharmafocusamerica.com The technique separates molecules based on their hydrodynamic size. A successful this compound conjugate should elute primarily as a single, monomeric peak. The presence of high molecular weight species (HMWS) indicates aggregation, which is an undesirable characteristic. nih.gov

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for the structural elucidation of ADCs, providing precise mass measurements.

Intact Mass Analysis: Analysis of the intact ADC by techniques like electrospray ionization mass spectrometry (ESI-MS) allows for the direct measurement of the molecular weight of the different DAR species present in the sample. creative-proteomics.com This confirms successful conjugation and provides a direct way to calculate the average DAR. acs.orgnih.gov

Peptide Mapping: Following enzymatic digestion of the ADC, peptide mapping by LC-MS/MS is used to confirm the exact sites of conjugation on the antibody. pharmafocusamerica.com This technique verifies that the this compound linker is attached to the intended amino acid residues, confirming the site-specificity of the synthesis process. pharmafocusamerica.com

The combination of these techniques provides a comprehensive characterization of the this compound construct, ensuring that the final product is well-defined and meets all quality specifications.

| Analytical Technique | Primary Application | Information Obtained |

|---|---|---|

| Hydrophobic Interaction Chromatography (HIC) | DAR determination and homogeneity assessment. pharmafocusamerica.com | Distribution of different DAR species, average DAR value. acs.org |

| Reversed-Phase HPLC (RP-HPLC) | Purity and stability analysis; DAR analysis of subunits. pharmafocusamerica.com | Quantification of ADC species, detection of impurities and degradation products. mdpi.com |

| Size Exclusion Chromatography (SEC) | Detection of aggregates and fragments. pharmafocusamerica.com | Percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments). nih.gov |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. pharmafocusamerica.com | Intact mass of conjugate, average DAR, confirmation of conjugation sites via peptide mapping. pharmafocusamerica.comacs.org |

Molecular Mechanism of Action: Exatecan As a Topoisomerase I Inhibitor Payload

Topoisomerase I Catalytic Cycle and DNA Supercoiling Regulation

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling, which arise during vital cellular processes like replication and transcription. wikipedia.orgnih.gov If left unmanaged, the torsional strain from overwinding would halt the progression of DNA and RNA polymerases along the DNA helix. wikipedia.org

Topoisomerase I (TOP1), a type IB topoisomerase, manages this strain by inducing transient single-strand breaks in the DNA backbone. wikipedia.orgnih.gov The catalytic cycle of TOP1 involves several key steps:

Binding and Cleavage: The enzyme binds to the DNA and cleaves one of the strands. This reaction involves a catalytic tyrosine residue in the enzyme's active site attacking the DNA phosphodiester backbone. youtube.com

Covalent Intermediate Formation: A transient covalent bond is formed between the enzyme's tyrosine and the 3'-phosphate end of the cleaved DNA strand. This creates a structure known as the topoisomerase I-DNA cleavage complex (TOP1cc). nih.gov

Controlled Rotation: The intact DNA strand passes through the break, or the 5'-hydroxyl end of the cleaved strand rotates around the intact strand, which relaxes the DNA supercoiling. nih.govnih.gov This process does not require ATP. youtube.com

Religation: Following the relaxation of torsional strain, the enzyme reverses the cleavage reaction, resealing the nick in the DNA backbone and dissociating from the DNA. nih.gov This allows the enzyme to begin another catalytic cycle.

This process is crucial for allowing the DNA replication and transcription machinery to function effectively. nih.gov

Exatecan-Mediated Stabilization of the Topoisomerase I-DNA Cleavage Complex (TOP1cc)

Exatecan (B1662903), a potent derivative of camptothecin (B557342), exerts its cytotoxic effect not by inhibiting the binding of TOP1 to DNA, but by trapping the TOP1cc intermediate. nih.govaacrjournals.orgnih.gov It binds to this complex and stabilizes it, preventing the DNA religation step of the catalytic cycle. nih.govmdpi.com This transforms the transient TOP1cc into a more permanent lesion, effectively poisoning the enzyme. nih.gov

Exatecan functions through interfacial inhibition, binding at the junction of the TOP1 enzyme and the cleaved DNA strand within the TOP1cc. nih.govaacrjournals.org Modeling studies have elucidated the specific molecular interactions that underpin its potent inhibitory activity. Like other camptothecins, exatecan forms hydrogen bonds with key residues within the TOP1 active site. aacrjournals.orgresearchgate.net However, its unique structure allows for additional interactions that enhance its ability to trap the complex. nih.govresearchgate.net

Research indicates that exatecan forms the three hydrogen bonds characteristic of camptothecins with the TOP1 residues Arginine 364 (R364), Aspartate 533 (D533), and Asparagine 722 (N722). aacrjournals.orgresearchgate.net Crucially, modeling suggests two additional, novel molecular interactions: a hydrogen bond with the flanking DNA base and another with the TOP1 residue Asparagine 352 (N352). nih.govaacrjournals.orgresearchgate.net These supplementary interactions are believed to contribute to the superior potency of exatecan in stabilizing the TOP1cc compared to other TOP1 inhibitors. nih.govaacrjournals.org

| Molecule | Interacting Residue/Base | Interaction Type | Reference |

|---|---|---|---|

| Exatecan | TOP1 R364 | Hydrogen Bond | aacrjournals.orgresearchgate.net |

| Exatecan | TOP1 D533 | Hydrogen Bond | aacrjournals.orgresearchgate.net |

| Exatecan | TOP1 N722 | Hydrogen Bond | aacrjournals.orgresearchgate.net |

| Exatecan | TOP1 N352 | Hydrogen Bond (Novel) | nih.govaacrjournals.orgresearchgate.net |

| Exatecan | Flanking DNA Base | Hydrogen Bond (Novel) | nih.govaacrjournals.orgresearchgate.net |

The binding site for exatecan is exclusively within the stabilized TOP1-DNA cleavage complex. nih.govaacrjournals.org The drug intercalates into the DNA cleavage site, oriented in a way that allows its lactone ring to interact with the TOP1 enzyme while other parts of the molecule interact with the DNA bases. The specificity of exatecan for the TOP1cc, rather than for the free enzyme or unbound DNA, is a hallmark of this class of inhibitors. The formation of the cleavage complex creates the precise conformational pocket that exatecan binds to, explaining its mechanism-based action. The enhanced binding affinity, conferred by the additional interactions with N352 and the DNA itself, contributes to exatecan's greater potency in trapping TOP1cc compared to inhibitors like topotecan (B1662842) or SN-38. nih.govaacrjournals.orgresearchgate.net

Downstream Molecular and Cellular Consequences of TOP1 Inhibition

The stabilization of the TOP1cc by exatecan initiates a cascade of cellular events, culminating in cell death. nih.govaacrjournals.org The trapped complex itself is a form of DNA damage, which is then converted into more lethal forms of damage, leading to replication stress and cell cycle disruption. nih.govresearchgate.net

The primary consequence of TOP1cc stabilization is the induction of DNA damage. nih.govaacrjournals.org When a DNA replication fork encounters the trapped TOP1cc, it leads to a collision. This collision converts the single-strand break within the complex into a highly cytotoxic DNA double-strand break (DSB). nih.govmdpi.com The formation of DSBs is a critical step in the cytotoxic mechanism of TOP1 inhibitors.

The accumulation of these lesions triggers a state known as replication stress, characterized by the stalling or collapse of replication forks. researchgate.netresearchgate.net Studies have shown that exatecan is significantly more effective at inducing DSBs than topotecan. nih.gov The induction of phosphorylated H2AX (γH2AX), a sensitive biomarker for DSBs, occurs at lower concentrations and to a greater extent with exatecan treatment compared to other TOP1 inhibitors. nih.gov This superior ability to generate DNA damage underpins exatecan's high potency. nih.govaacrjournals.org

| Compound | Cell Line | GI₅₀ (ng/mL) | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Exatecan | Breast Cancer (Avg.) | 2.02 | - | medchemexpress.com |

| Exatecan | Colon Cancer (Avg.) | 2.92 | - | medchemexpress.com |

| Exatecan | Stomach Cancer (Avg.) | 1.53 | - | medchemexpress.com |

| Exatecan | Lung Cancer (Avg.) | 0.877 | - | medchemexpress.com |

| Exatecan | General (in vitro assay) | - | 2.2 | medchemexpress.comtargetmol.com |

| Exatecan | MOLT-4, CCRF-CEM, DU145, DMS114 | Picomolar range (10-50x more potent than SN-38) | aacrjournals.org |

In response to the extensive DNA damage and replication stress induced by exatecan, cellular DNA damage response (DDR) pathways are activated. researchgate.netmdpi.com These pathways trigger cell cycle checkpoints, which are molecular surveillance mechanisms that halt cell cycle progression to allow time for DNA repair. researchgate.net If the damage is too severe to be repaired, these checkpoints can signal the cell to undergo programmed cell death, or apoptosis. nbinno.commdpi.com

Topoisomerase I inhibitors like exatecan are known to be most potent during the S-phase of the cell cycle, when DNA replication is active, as this is when collisions between replication forks and trapped TOP1cc occur. mdpi.comnih.gov The resulting DNA damage typically leads to cell cycle arrest in the S and G2 phases. nih.govnih.gov This arrest prevents cells with damaged DNA from proceeding into mitosis, thereby averting the propagation of genomic instability. plos.org Ultimately, the inability to repair the extensive double-strand breaks caused by exatecan leads to the induction of apoptosis and cell death. nih.govaacrjournals.org

Apoptotic Pathway Activation at the Molecular Level

The extensive DNA damage induced by exatecan is a powerful trigger for apoptosis. nih.govresearchgate.net The cellular response to this damage involves a cascade of signaling pathways that converge to execute cell death. The presence of DNA breaks activates "DNA sensor" protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). nih.goveurekaselect.com These kinases phosphorylate a multitude of downstream substrates that control DNA repair, cell cycle arrest, and apoptosis. eurekaselect.com

When DNA damage is too severe to be repaired, these pathways initiate the intrinsic apoptotic pathway. This process is characterized by the release of proapoptotic molecules, like cytochrome c, from the mitochondria into the cytoplasm. eurekaselect.com This event triggers the activation of a cascade of cytoplasmic proteases known as caspases, which are the primary effectors of apoptosis. eurekaselect.com Studies have demonstrated that treatment with exatecan leads to the cleavage, and thus activation, of key executioner caspases like caspase-3. nih.gov Activated caspase-3 is responsible for dismantling the cell by cleaving numerous cellular proteins, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov The cleavage of PARP1 is a well-established hallmark of apoptosis and has been observed in cells treated with exatecan. nih.gov

The induction of apoptosis by exatecan has been quantitatively measured using methods such as Annexin V/PI staining, which confirms a significant increase in apoptotic cell death following treatment. nih.gov This activation of the apoptotic cascade is a direct consequence of the irreparable DNA damage caused by exatecan's potent inhibition of topoisomerase I. nih.govresearchgate.net

Comparative Molecular Pharmacology of Exatecan versus Other Camptothecin Derivatives (e.g., SN-38, Topotecan)

Exatecan distinguishes itself from other clinically utilized camptothecin derivatives, such as SN-38 (the active metabolite of irinotecan) and topotecan, through its superior potency and molecular interactions. nih.govmdpi.com Research consistently demonstrates that exatecan is a more potent inhibitor of TOP1 and induces a greater degree of cytotoxicity in cancer cells. nih.govaacrjournals.org

Key Comparative Aspects:

TOP1-DNA Complex Trapping: Exatecan is significantly more effective at trapping the TOP1-DNA cleavage complex than SN-38, topotecan, or the parent compound, camptothecin. nih.govresearchgate.netaacrjournals.org Modeling of its binding at the TOP1-DNA interface suggests that exatecan forms two novel molecular interactions in addition to the known interactions of other camptothecins, contributing to its enhanced trapping ability. nih.govresearchgate.net This superior trapping leads to more extensive DNA damage and a higher rate of TOP1 degradation. nih.govaacrjournals.org

Cytotoxic Potency: Exatecan exhibits markedly higher cytotoxic potency across various human cancer cell lines. nih.gov Its IC50 (half-maximal inhibitory concentration) values are often in the picomolar range, indicating it is 10 to 50 times more potent than SN-38, the next most potent inhibitor in comparative studies. nih.govresearchgate.net Specifically, exatecan has been reported to be approximately 6 times more active than SN-38 and 28 times more active than topotecan. mdpi.comnih.gov

Induction of DNA Damage and Apoptosis: Consistent with its potent TOP1cc trapping, exatecan induces higher levels of DNA damage and subsequent apoptotic cell death compared to other TOP1 inhibitors. nih.govresearchgate.net

Interaction with Multidrug Resistance (MDR) Transporters: A significant challenge in chemotherapy is the efflux of drugs from cancer cells by MDR transporters, such as P-glycoprotein (P-gp) and ABCG2. Exatecan appears to have a low affinity for these transporters, suggesting it may be more effective in tumors that have developed resistance to other drugs, including irinotecan (B1672180) (which is susceptible to efflux). mdpi.comaacrjournals.org

The table below summarizes the comparative cytotoxic potency of exatecan against other topoisomerase I inhibitors in various cancer cell lines.

| Cell Line | Exatecan IC50 (nM) | SN-38 IC50 (nM) | Topotecan IC50 (nM) |

|---|---|---|---|

| MOLT-4 (Leukemia) | 0.14 | 2.1 | 7.4 |

| CCRF-CEM (Leukemia) | 0.16 | 1.5 | 9.2 |

| DMS114 (Lung Cancer) | 0.12 | 6.2 | 14.8 |

| DU145 (Prostate Cancer) | 0.31 | 5.0 | 27.5 |

Data in the table is compiled from published research findings. researchgate.net

This enhanced molecular pharmacology profile underscores the rationale for developing exatecan as a payload in next-generation antibody-drug conjugates. nih.gov

Enzymatic Cleavage and Intracellular Release Kinetics of the Val Cit Pab Linker System

Protease-Mediated Cleavage of the Valine-Citrulline Dipeptide

The cornerstone of the Val-Cit-PAB linker's tumor-selective drug release is its susceptibility to cleavage by specific intracellular proteases.

Role of Lysosomal Cathepsins in Linker Hydrolysis

The Val-Cit dipeptide is a well-established substrate for a family of lysosomal cysteine proteases known as cathepsins. frontiersin.org These enzymes are highly expressed within the lysosomes of cancer cells. nih.gov Upon internalization of an antibody-drug conjugate (ADC) containing the Val-Cit-PAB-Exatecan system, it is trafficked to the lysosome, where the acidic environment and high concentration of active cathepsins facilitate the hydrolysis of the amide bond between citrulline and the PAB spacer. tcichemicals.commedchemexpress.comiris-biotech.de

While initially thought to be primarily mediated by Cathepsin B, further research has revealed that other cathepsins, including Cathepsin L, S, and F, also contribute to the cleavage of the Val-Cit linker. frontiersin.orgmdpi.com This broader enzymatic recognition can be advantageous, ensuring efficient drug release even if the expression of a single cathepsin is variable among different tumor types or individual cancer cells. frontiersin.org However, it has also been noted that widespread sensitivity to various cathepsins could potentially lead to off-target toxicity if these enzymes are active in normal tissues. nih.gov

Structural Determinants of Cathepsin Specificity and Cleavage Efficiency

The specificity and efficiency of cathepsin-mediated cleavage are governed by the structural features of the dipeptide linker. The valine residue at the P2 position and the citrulline at the P1 position are key recognition elements for the active site of cathepsins. mdpi.com The steric bulk of the payload can hinder the binding of cathepsins to the dipeptide. mdpi.comnih.gov The inclusion of the PAB spacer between the dipeptide and the drug payload helps to alleviate this steric hindrance, thereby improving the efficiency of enzymatic cleavage. mdpi.comnih.gov

Research has explored modifications to the Val-Cit motif to enhance specificity for Cathepsin B and improve plasma stability. For instance, the development of a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) structure to replace the Val-Cit dipeptide showed increased specificity for Cathepsin B. nih.gov Furthermore, adding a glutamic acid residue to the N-terminus of the Val-Cit linker (Glu-Val-Cit) has been shown to increase stability in rodent plasma by reducing susceptibility to carboxylesterase Ces1C, without compromising cathepsin-mediated cleavage. unimi.itacs.org

| Linker Modification | Key Finding | Reference |

| Cyclobutane-1,1-dicarboxamide (cBu) | Increased specificity for Cathepsin B | nih.gov |

| Glutamic acid-Val-Cit (EVC) | Reduced susceptibility to Ces1C, improving plasma stability in rodents | unimi.itacs.org |

Self-Immolative Release Mechanism via the p-Aminobenzyl Carbamate (B1207046) (PAB) Spacer

Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB spacer undergoes a rapid, spontaneous self-immolation process to release the exatecan (B1662903) payload in its active form. iris-biotech.denih.gov

1,6-Elimination Mechanism Post-Cleavage

The cleavage of the amide bond between citrulline and the PAB moiety exposes a free aniline (B41778) group. This triggers a cascade of electronic rearrangements within the PAB spacer, known as a 1,6-elimination reaction. unimi.itotago.ac.nz This process involves the spontaneous release of the payload (exatecan) and carbon dioxide, resulting in the formation of an aza-quinone methide metabolite. unimi.it This self-immolative nature is crucial as it ensures that the drug is released without any part of the linker remaining attached, which could otherwise impair its cytotoxic activity. nih.govcam.ac.uk

Analysis of Released Payload Species and Their Intracellular Distribution

Upon successful cleavage of the linker, the primary released payload species is unmodified exatecan. aacrjournals.orgnih.gov Studies have shown that exatecan is a potent topoisomerase I inhibitor. aacrjournals.orgnih.gov

Preclinical Biological Evaluation of Val Cit Pab Exatecan Conjugates: in Vitro and in Vivo Studies

Cellular Uptake and Intracellular Trafficking Pathways of ADC Conjugates

The therapeutic efficacy of an ADC hinges on its successful delivery of the cytotoxic payload into the target cancer cell. This process involves a multi-step intracellular trafficking pathway that begins with the binding of the ADC to its specific antigen on the tumor cell surface.

Following this high-affinity binding, the ADC-antigen complex is internalized by the cell, typically through a process known as receptor-mediated endocytosis. The conjugate is enveloped in an endosome, which then traffics through the cytoplasm and fuses with a lysosome. The lysosomal compartment is characterized by an acidic environment and a high concentration of proteolytic enzymes, such as cathepsin B. iris-biotech.de

It is within this lysosomal environment that the Val-Cit linker is designed to be selectively cleaved. iris-biotech.detcichemicals.com Cathepsin B recognizes and hydrolyzes the amide bond between the citrulline and the PAB spacer. This initial cleavage triggers a spontaneous 1,6-elimination reaction of the PAB spacer, which promptly releases the unmodified, active exatecan (B1662903) payload directly into the cytoplasm of the cancer cell. iris-biotech.de This controlled intracellular release mechanism is crucial for maximizing the cytotoxic effect on the target cell while minimizing exposure to healthy tissues.

In Vitro Cytotoxicity and Antiproliferative Activity Assessments

The cytotoxic potential of Val-Cit-PAB-Exatecan conjugates is rigorously evaluated in vitro against various cancer cell lines. Exatecan itself is a highly potent topoisomerase I inhibitor, demonstrating picomolar to low nanomolar IC50 values across multiple human cancer cell lines, often proving to be 10 to 50 times more potent than SN-38, the active metabolite of irinotecan (B1672180). nih.govresearchgate.netmdpi.com When conjugated in an ADC, this potency is translated into target-dependent cell killing.

Studies on exatecan-based ADCs show potent and specific cytotoxicity against cancer cells that overexpress the target antigen (e.g., HER2). nih.gov The antiproliferative activity is typically measured by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of 50% of the cancer cells.

| Payload | Cell Line | Tumor Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| Exatecan | MOLT-4 | Leukemia | 0.26 | nih.govresearchgate.net |

| Exatecan | CCRF-CEM | Leukemia | 0.14 | nih.govresearchgate.net |

| Exatecan | DMS114 | Small Cell Lung Cancer | 0.29 | nih.govresearchgate.net |

| Exatecan | DU145 | Prostate Cancer | 0.31 | nih.govresearchgate.net |

| Exatecan-based ADC | SKBR-3 (HER2-positive) | Breast Cancer | EC50 value in ng/mL reported | nih.gov |

| Exatecan-based ADC | HCC-78 (HER2-positive) | Lung Cancer | EC50 value in ng/mL reported | nih.gov |

Note: The table presents IC50 values for the unconjugated exatecan payload to demonstrate its intrinsic potency. For ADCs, potency is often reported as EC50 values against antigen-positive cell lines.

A key advantage of using certain cleavable linkers and membrane-permeable payloads is the "bystander effect." biochempeg.com This phenomenon occurs when the cytotoxic drug, after being released inside the target antigen-positive cell, diffuses out and kills neighboring tumor cells, including those that may not express the target antigen. biochempeg.comnih.gov This is particularly important in treating heterogeneous tumors where antigen expression can be varied.

The bystander effect of exatecan-based ADCs is evaluated using in vitro co-culture systems. nih.govscilit.com In these experiments, antigen-positive (e.g., HER2-positive) and antigen-negative (e.g., HER2-negative) cancer cells are grown together and treated with the ADC. nih.govresearchgate.net The viability of both cell populations is then assessed. Studies show that ADCs with membrane-permeable payloads like exatecan can effectively kill the neighboring antigen-negative cells, a feat not achieved by ADCs with non-permeable payloads. biochempeg.comnih.govresearchgate.net The efficiency of this bystander killing often increases with a higher proportion of antigen-positive cells in the co-culture. nih.gov

Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme critical for relieving torsional stress in DNA during replication and transcription. mdpi.com Inhibition of this enzyme leads to the accumulation of single-strand breaks that are converted into lethal double-strand breaks (DSBs) during the DNA replication phase. mdpi.com

A sensitive and specific method to detect the formation of DSBs is the γH2AX assay. nih.govaacrjournals.org When a DSB occurs, the histone variant H2AX is rapidly phosphorylated at serine 139, becoming γH2AX. nih.govmdpi.com These phosphorylated proteins form distinct foci at the sites of DNA damage, which can be visualized and quantified using immunofluorescence microscopy. mdpi.com The number of γH2AX foci directly correlates with the number of DSBs, making it a reliable biomarker for the pharmacodynamic activity of DNA-damaging agents like exatecan. mdpi.com This assay is frequently used in preclinical studies to confirm the mechanism of action and assess the dose- and time-dependent DNA damage induced by topoisomerase I inhibitors released from ADCs. nih.govfigshare.com

Assessment of Molecular Resistance Mechanisms to Exatecan

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of cytotoxic drugs. mdpi.com A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govresearchgate.net These membrane proteins function as energy-dependent efflux pumps, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. nih.govnih.gov

Many conventional topoisomerase I inhibitors, including irinotecan and its active metabolite SN-38, are known substrates for these efflux pumps, and their overexpression is a significant factor in clinical resistance. mdpi.com A notable advantage of exatecan is its reported low affinity for these MDR transporters. mdpi.com Preclinical studies have shown that exatecan is a poor substrate for P-gp and is less susceptible to efflux by ABCG2 compared to other camptothecin (B557342) derivatives like SN-38. researchgate.netbiorxiv.orgaacrjournals.orgbiorxiv.org

In comparative studies, the cytotoxic activity of exatecan is minimally affected by the presence of P-gp or ABCG2 inhibitors, whereas the potency of drugs like DXd (a derivative of exatecan) and SN-38 is significantly improved when these pumps are blocked. aacrjournals.orgresearchgate.net This suggests that ADCs delivering exatecan may be more effective in tumors that have developed resistance to other chemotherapies via the upregulation of these common efflux pumps. mdpi.comaacrjournals.org

Strategies for Overcoming Efflux-Mediated Resistance

The efficacy of many chemotherapeutic agents, including topoisomerase I inhibitors like exatecan, can be compromised by multidrug resistance (MDR). A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which function as drug efflux pumps. mdpi.comnih.gov These pumps actively remove cytotoxic agents from cancer cells, lowering their intracellular concentration and diminishing their therapeutic effect. mdpi.comnih.gov

While irinotecan, another camptothecin derivative, is known to be susceptible to efflux pump-mediated resistance, exatecan has demonstrated a lower affinity for these MDR transporters. mdpi.com This characteristic suggests that exatecan-based payloads may inherently possess an advantage in overcoming this common resistance mechanism. mdpi.com Research has shown that novel antibody-drug conjugates (ADCs) utilizing an exatecan payload were effective against MDR+ tumors that expressed high levels of ABCG2 and P-gp and were resistant to other topoisomerase inhibitor ADCs. aacrjournals.org

Beyond the intrinsic properties of the payload, several broader strategies are being investigated to counteract efflux pump activity. These approaches, while not always specific to this compound, are relevant to overcoming resistance for this class of compounds.

Efflux Pump Inhibitors (EPIs): One of the most direct strategies is the co-administration of EPIs, which are molecules designed to block the function of efflux pumps. nih.gov By inhibiting the pump, EPIs can increase the intracellular accumulation and retention of the chemotherapeutic agent, thereby restoring its cytotoxic activity. physiology.org Small-molecule inhibitors like elacridar (B1662867) and tariquidar (B1662512) have shown promise in preclinical models by increasing drug sensitivity in resistant cells. mdpi.com

Novel Drug Delivery Systems: Nanoparticle-based drug delivery systems are being explored to bypass efflux pumps. nih.govresearchgate.net These systems can alter the drug's transport mechanism into the cell, potentially avoiding recognition by the efflux transporters.

Structural Modification of Payloads: Altering the chemical structure of the cytotoxic payload can reduce its recognition and affinity for efflux transporters. nih.gov The development of novel topoisomerase inhibitors, such as certain indenoisoquinolines, has yielded compounds that can target the enzyme without being substrates for common efflux pumps like BCRP and P-gp. cision.com This principle is also applied in the design of next-generation ADC payloads to be less susceptible to efflux. aacrjournals.org

These strategies, combined with payloads like exatecan that are less susceptible to efflux, represent a multi-pronged approach to overcoming a significant challenge in cancer chemotherapy. mdpi.comaacrjournals.org

In Vivo Pharmacological Characterization in Preclinical Models

The pharmacokinetic (PK) profile of an ADC is critical to its success, governing the exposure of both the intact conjugate and the released cytotoxic payload to tumor and normal tissues. nih.gov Preclinical studies in animal models, such as rats and mice, are essential for characterizing these properties.

Studies on exatecan-based ADCs have demonstrated favorable PK profiles. For instance, an ADC utilizing a hydrophilic polysarcosine (PSAR) linker with an exatecan payload (drug-antibody ratio of 8) was shown to share the same pharmacokinetic profile as the unconjugated antibody in mice. This indicates that the conjugation of the drug-linker did not negatively impact the antibody's circulation time.

In another study comparing a novel "exo-linker" exatecan ADC with the clinically validated trastuzumab-deruxtecan (T-DXd), the exo-linker ADC suggested an improved pharmacokinetic profile in rat models. researchgate.net This improvement was attributed to reduced hydrophobicity and aggregation compared to T-DXd. researchgate.net The characterization of ADCs involves analyzing the PK of the total antibody, the intact ADC (conjugated antibody), and the released payload. nih.gov Understanding these three components is crucial for optimizing the therapeutic window and predicting clinical outcomes. nih.gov

The stability of the linker connecting the antibody to the payload is a paramount feature of an ADC, ensuring the cytotoxic agent remains attached until it reaches the target tumor cell. Premature release of the payload in systemic circulation can lead to off-target toxicity. The Valine-Citrulline (Val-Cit) linker is designed to be cleaved by lysosomal enzymes like cathepsin B, which are upregulated in the tumor microenvironment. nih.govnih.gov

While generally stable in human plasma, the conventional Val-Cit-PAB linker has shown susceptibility to cleavage in mouse plasma. nih.govnih.gov This instability is primarily due to the activity of a specific murine enzyme, carboxylesterase Ces1c, which can lead to premature drug release and complicate preclinical evaluation in mouse models. springernature.com

To address this, researchers have developed modified linkers to enhance stability in mouse plasma. Strategies include adding a polar glutamic acid residue to create a Glu-Val-Cit (EVC) linker, which is resistant to Ces1c cleavage while maintaining susceptibility to cathepsin cleavage within the lysosome. springernature.com Another innovative approach is the development of "exo-linkers," which reposition the cleavable peptide moiety to enhance stability and reduce premature payload release. researchgate.netnih.gov In vitro and in vivo evaluations have confirmed that these advanced linker designs reduce premature payload release and increase the ADC's stability in the presence of enzymes like carboxylesterases. nih.gov

The following table summarizes a comparison of the stability of various linker configurations in mouse plasma.

| Linker Configuration | Released Payload in Mouse Plasma (%) | Key Findings |

|---|---|---|

| Linear-VC-PAB | High | Conventional Val-Cit linker shows significant vulnerability to cleavage by mouse carboxylesterase Ces1c, leading to premature payload release. nih.govspringernature.com |

| Linear-EVC-PAB | Low | Addition of a hydrophilic glutamic acid residue (EVC) improves stability and reduces premature cleavage in mouse plasma. nih.govspringernature.com |

| Exo-EVC | Low | Repositioning the cleavable peptide at the "exo" position of the PAB group further enhances stability against enzymatic degradation in plasma. nih.gov |

Pharmacodynamic (PD) biomarkers are crucial for confirming an ADC's mechanism of action and for identifying patient populations most likely to respond to treatment. For exatecan, a topoisomerase I (TOP1) inhibitor, key PD biomarkers revolve around DNA damage and repair pathways. nih.gov

TOP1cc Formation: Exatecan's mechanism involves trapping the TOP1 enzyme on DNA, forming TOP1 cleavage complexes (TOP1cc). This action inhibits DNA replication and transcription, leading to cytotoxic DNA breaks. The formation of γH2AX (phosphorylated H2AX histone variant) is a well-established downstream marker of these DNA double-strand breaks and serves as a key PD biomarker to measure the biological activity of exatecan-based therapies in tumor tissue. aacrjournals.orgnih.gov

SLFN11 Expression: Schlafen family member 11 (SLFN11) is a protein that sensitizes cancer cells to DNA-damaging agents. Preclinical studies have identified SLFN11 expression as a potential predictive biomarker for exatecan. Cells proficient in SLFN11 are particularly vulnerable to exatecan, as SLFN11 can irreversibly block DNA replication following drug-induced damage. nih.gov

HRD Status: Homologous recombination (HR) is a major DNA repair pathway. Tumors with a deficiency in this pathway (HRD) are less able to repair the DNA damage caused by TOP1 inhibitors. Consequently, HRD status is a strong predictive biomarker for sensitivity to exatecan. nih.gov Preclinical studies have confirmed that cells lacking key HR proteins, such as BRCA1 and BRCA2, show significantly increased sensitivity to exatecan. nih.gov

The evaluation of these biomarkers in preclinical models helps to validate the therapeutic rationale and supports their use for patient selection in clinical trials. nih.govascopubs.org

Standard cell line-derived xenograft (CDX) models, while useful, may not fully capture the heterogeneity and complexity of human tumors. nih.gov Orthotopic and patient-derived xenograft (PDX) models, where tumor tissue is implanted in the corresponding organ or directly from a patient into an immunodeficient mouse, offer higher fidelity models for evaluating anticancer therapies. nih.govoaepublish.com

Exatecan-based ADCs have demonstrated significant anti-tumor activity in these advanced preclinical models.

Orthotopic Xenograft Models: In an NCI-N87 gastric cancer xenograft model, an exatecan-ADC demonstrated strong tumor growth inhibition, outperforming another approved ADC in the same class. This highlights the potent in vivo activity of the exatecan payload when delivered via an ADC.

Patient-Derived Xenograft (PDX) Models: PDX models are instrumental in assessing efficacy across a range of tumors that reflect clinical diversity and resistance mechanisms. oaepublish.comnih.gov Novel exatecan-ADCs have shown durable antitumor activity in challenging PDX models, including those resistant to other treatments. aacrjournals.orgaacrjournals.org For example, T-moiety-exatecan ADCs were effective in PDX models of EGFR-mutant lung cancer and BRAF/KRAS-mutant colon cancer, which represent significant unmet clinical needs. aacrjournals.orgaacrjournals.org The ability of these ADCs to overcome resistance in PDX models underscores their potential clinical utility. aacrjournals.org

These studies in clinically relevant PDX models are critical for validating new ADC candidates and informing patient selection strategies for future clinical trials. nih.gov

Structure Activity Relationship Sar Studies and Linker Optimization Strategies for Val Cit Pab Exatecan

Impact of Val-Cit Dipeptide Modifications on Enzymatic Recognition and Cleavage

The Val-Cit dipeptide is the primary determinant of the linker's selective cleavage within the lysosomal compartment of target cells. It is specifically designed as a high-affinity substrate for cathepsin B, an endolysosomal cysteine protease that is often overexpressed in tumor cells. The cleavage of the amide bond between Citrulline and the PAB spacer by cathepsin B is the initiating step in the drug-release cascade.

SAR studies have rigorously interrogated the Val-Cit sequence to confirm its superiority and explore alternatives. Research has shown that both the P1' (Val) and P2' (Cit) positions are crucial for efficient enzymatic recognition and hydrolysis by cathepsin B.

Valine (Val): The Valine residue is critical for fitting into the S2 hydrophobic pocket of cathepsin B. Modifications at this position, such as replacement with less hydrophobic or smaller amino acids like Alanine (Ala), typically result in a significant reduction in the rate of enzymatic cleavage.

Citrulline (Cit): The Citrulline residue is essential for forming key hydrogen bonds within the S1' binding site of the enzyme. Its replacement with other amino acids, such as Lysine (in a Phe-Lys sequence), can alter substrate specificity, potentially making the linker susceptible to a different profile of proteases or reducing its cleavage efficiency by cathepsin B.

Comparative studies have consistently demonstrated that the Val-Cit sequence offers an optimal balance of high cleavage susceptibility by lysosomal cathepsins and notable stability against premature degradation by plasma proteases like plasmin or thrombin. This selectivity is fundamental to the linker's function, ensuring that the cytotoxic payload is predominantly released inside the target cancer cell, thereby minimizing off-target toxicity.

Table 1: Comparative Enzymatic Cleavage Rates of Dipeptide Sequences This table presents illustrative data based on published research findings comparing the relative cleavage efficiency of different dipeptide linkers by cathepsin B.

| Dipeptide Sequence | P1' Residue | P2' Residue | Relative Cleavage Rate by Cathepsin B | Rationale for Performance |

| Val-Cit | Valine | Citrulline | 100% (Baseline) | Optimal fit in S2 (Val) and S1' (Cit) pockets of cathepsin B. |

| Val-Ala | Valine | Alanine | ~25-40% | Suboptimal interaction at the S1' site; Alanine lacks the specific hydrogen bonding capacity of Citrulline. |

| Phe-Lys | Phenylalanine | Lysine | ~50-70% | Alternative substrate; recognized by cathepsin B but often with lower affinity compared to Val-Cit. |

| Gly-Gly | Glycine | Glycine | <5% | Poor recognition by cathepsin B due to lack of specific side-chain interactions required for binding. |

Engineering the PAB Moiety for Enhanced Self-Immolation and Plasma Stability

The p-aminobenzyl (PAB) moiety functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the newly exposed aniline (B41778) nitrogen of the PAB group initiates a rapid, 1,6-elimination electronic cascade. This intramolecular cyclization results in the formation of an unstable intermediate that promptly fragments, releasing the unmodified, fully active Exatecan (B1662903) payload and a quinone methide byproduct.

A primary challenge in linker design is the inherent susceptibility of the PAB carbamate (B1207046) linkage to non-specific chemical or enzymatic hydrolysis in systemic circulation. This premature cleavage can lead to undesired release of the payload, compromising the ADC's therapeutic index. To address this, SAR studies have focused on sterically hindering the PAB group.

The introduction of alkyl substituents, such as methyl groups, onto the aromatic ring of the PAB spacer has been a successful strategy. These modifications sterically shield the vulnerable carbamate bond from attack by plasma enzymes (e.g., carboxylesterases) without significantly impeding the subsequent self-immolation process once the dipeptide has been cleaved within the lysosome. This engineering enhances the linker's plasma half-life and ensures that drug release remains predominantly tumor-cell dependent.

Table 2: Impact of PAB Moiety Modification on Linker Stability in Human Plasma This table illustrates the effect of steric hindrance on the stability of the linker-payload construct.

| PAB Moiety | Modification | % Intact Linker-Drug after 24h in Plasma | Mechanism of Improvement |

| Standard PAB | None | ~75-85% | Susceptible to non-specific enzymatic and chemical hydrolysis. |

| Dimethyl-PAB | Two methyl groups on the aromatic ring | >95% | Steric hindrance significantly reduces access for plasma esterases, increasing stability. |

| Monomethyl-PAB | One methyl group on the aromatic ring | ~90-95% | Provides intermediate stability improvement compared to the standard and dimethylated versions. |

Strategies for Modulating Conjugate Hydrophilicity and Aggregation Propensity

High-potency payloads like Exatecan are often highly hydrophobic. When conjugated to an antibody at a high drug-to-antibody ratio (DAR), this hydrophobicity can induce significant protein aggregation. Aggregated ADCs exhibit poor pharmacokinetics, are rapidly cleared from circulation, and can pose an immunogenicity risk. Therefore, strategies to mitigate this aggregation are paramount for developing viable high-DAR ADCs.

Polyethylene (B3416737) Glycol (PEG): PEG chains of varying lengths (e.g., PEG4, PEG8, PEG12) are commonly integrated into the Val-Cit-PAB linker. The inclusion of these flexible, water-soluble polymers increases the hydrodynamic radius of the linker-drug and imparts significant hydrophilicity to the ADC. This directly reduces the propensity for intermolecular hydrophobic interactions that lead to aggregation.

Polysarcosine (PSAR): PSAR, a polymer of N-methylated glycine, has emerged as a compelling alternative to PEG. It is considered highly biocompatible and non-immunogenic. PSAR chains can be synthesized with high precision, offering excellent control over polymer length and homogeneity. In the context of Val-Cit-PAB-Exatecan linkers, PSAR has been shown to be highly effective at preventing aggregation, even at high DARs, while maintaining favorable pharmacokinetic profiles.

The integration of hydrophilic spacers is intrinsically linked to the ability to generate homogeneous, high-DAR ADCs. Traditional conjugation methods often yield heterogeneous mixtures with varying DARs (e.g., DAR 0, 2, 4, 6, 8). For hydrophobic payloads, the higher DAR species are particularly prone to aggregation and rapid clearance.

Hydrophilic linkers enable the production of stable and soluble ADCs with a high, uniform DAR, most notably DAR 8, through site-specific conjugation technologies (e.g., targeting engineered cysteine residues). By mitigating the aggregation issue, these advanced linkers allow for the full therapeutic potential of a high payload density to be realized. The resulting homogeneous DAR 8 conjugates demonstrate superior potency and a more predictable pharmacokinetic profile compared to heterogeneous, lower-DAR ADCs.

Table 3: Influence of Hydrophilic Spacers on ADC Properties (DAR 8 Conjugate) This table summarizes the typical effects of incorporating hydrophilic spacers into a this compound linker conjugated at a DAR of 8.

| Linker Design | Hydrophilic Spacer | Aggregation % (by SEC) | In Vitro Potency (IC50) | Rationale |

| Val-Cit-PAB (Standard) | None | >20% | Sub-nanomolar | High hydrophobicity leads to significant aggregation and potential loss of soluble, active ADC. |

| Val-Cit-PAB-PEG8 | PEG (8 units) | <5% | Sub-nanomolar | PEG spacer increases hydrophilicity, preventing aggregation while maintaining payload delivery and potency. |

| Val-Cit-PAB-PSAR | Polysarcosine | <2% | Sub-nanomolar | PSAR provides a highly effective hydrophilic shield, leading to excellent biophysical properties. |

Design of Novel Val-Cit-PAB Analogues with Improved Stability and Efficacy Profiles

The culmination of extensive SAR studies has led to the design of next-generation Val-Cit-PAB analogues that integrate multiple optimizations into a single, highly engineered linker. These novel linkers are designed to overcome the limitations of earlier versions by simultaneously addressing plasma stability, aggregation, and payload delivery efficiency.

A state-of-the-art analogue of the this compound linker would typically feature:

An Optimized Dipeptide: The Val-Cit sequence is retained due to its proven selectivity and cleavage efficiency by cathepsin B.

A Stabilized PAB Group: A sterically hindered PAB moiety (e.g., dimethyl-PAB) is incorporated to minimize premature payload release in circulation, thereby enhancing plasma stability.

An Integrated Hydrophilic Spacer: A discrete PEG or PSAR unit is included between the conjugation site and the dipeptide cleavage site to enable high-DAR conjugation without inducing aggregation.

Table 4: Profile Comparison of Standard vs. Novel this compound Linker This table provides a comparative summary of key performance characteristics for a standard and an optimized linker design.

| Parameter | Standard Linker (Val-Cit-PAB) | Novel Analogue (e.g., PEG8-Val-Cit-dimethylPAB) | Improvement Driver |

| Plasma Stability (t½) | Moderate | High | Dimethyl-PAB group |

| Achievable Homogeneous DAR | DAR 2-4 | DAR 8 | PEG8 hydrophilic spacer |

| Aggregation at High DAR | High | Low (<5%) | PEG8 hydrophilic spacer |

| Cleavage Specificity | High | High | Val-Cit dipeptide (retained) |

| Overall Efficacy Profile | Good | Improved | Synergistic effect of all optimizations |

Future Directions and Emerging Research Avenues for Val Cit Pab Exatecan Conjugates

Development of Next-Generation Cleavable Linkers with Enhanced Specificity and Stability

The Val-Cit-PAB linker, while effective, is not without its challenges. Its susceptibility to premature cleavage by enzymes like carboxylesterase Ces1C and human neutrophil elastase in the bloodstream can lead to off-target toxicity. acs.org Furthermore, the hydrophobicity of the p-aminobenzyl carbamate (B1207046) (PAB) moiety can limit the drug-to-antibody ratio (DAR) and cause aggregation issues. adcreview.comnih.gov To address these limitations, several innovative strategies are being pursued:

Hydrophilic Modifications: Incorporating hydrophilic elements such as polyethylene (B3416737) glycol (PEG) chains, polysarcosine, or cyclodextrins can help counteract the hydrophobicity of the linker-payload complex. acs.orgnih.gov This approach can improve solubility, enable higher DARs, and enhance the pharmacokinetic profile of the ADC. nih.gov

Novel Peptide Sequences: Researchers are exploring alternative peptide sequences to the Val-Cit dipeptide to improve specificity for tumor-associated proteases and reduce off-target cleavage. nih.govaxispharm.com For instance, the Glu-Val-Cit (EVC) sequence has shown resistance to Ces1C, and other variations are being investigated for enhanced stability and selective cleavage within the tumor microenvironment. acs.orgadcreview.com

Exo-Linker Technology: This approach repositions the cleavable peptide linker to the "exo-position" of the PAB moiety. adcreview.comadcreview.com This structural reconfiguration has been shown to improve stability, increase hydrophilicity, and confer resistance to enzymatic degradation, leading to superior pharmacokinetic profiles and tumor-suppressive efficacy in preclinical models. adcreview.comadcreview.com

Dual-Enzyme and Tandem-Cleavage Systems: More complex linker systems are being designed to require multiple cleavage events for payload release, thereby increasing their stability in circulation. pharmaceutical-journal.comcam.ac.uk For example, linkers incorporating a phosphate (B84403) group that requires both a protease and a phosphatase for activation have been developed. axispharm.comcam.ac.uk Tandem-cleavage linkers that undergo several cleavage steps can also reduce premature payload release. researchgate.net

Table 1: Innovations in Cleavable Linker Technology

| Innovation | Description | Potential Advantage | Reference(s) |

|---|---|---|---|

| Hydrophilic Linkers | Incorporation of moieties like PEG or polysarcosine. | Improved solubility, higher DAR, enhanced pharmacokinetics. | acs.orgnih.gov |

| Novel Peptide Sequences | Use of alternative sequences like Glu-Val-Cit (EVC). | Increased specificity for tumor proteases, reduced off-target cleavage. | nih.govacs.orgadcreview.comaxispharm.com |

| Exo-Linker Technology | Repositioning of the cleavable peptide on the PAB group. | Enhanced stability, hydrophilicity, and resistance to enzymatic degradation. | adcreview.comadcreview.com |

| Tandem-Cleavage Linkers | Linkers requiring multiple enzymatic steps for payload release. | Increased stability in circulation, reduced premature payload release. | pharmaceutical-journal.comresearchgate.net |

Exploration of Dual-Payload or Combination Strategies Involving Exatecan (B1662903) Conjugates (e.g., with DNA Damage Response Inhibitors)

To enhance anti-tumor efficacy and overcome drug resistance, researchers are investigating the use of exatecan-based ADCs in combination with other therapeutic agents, as well as developing dual-payload ADCs.

Combination Therapies: A particularly promising strategy involves combining exatecan conjugates with DNA Damage Response (DDR) inhibitors, such as PARP inhibitors (e.g., talazoparib) and ATR inhibitors (e.g., ceralasertib, VX970). aacrjournals.orgresearchgate.netdrug-dev.comnih.govnih.gov Exatecan, as a topoisomerase I inhibitor, induces DNA damage. nih.govnih.gov In tumors with existing DDR defects or when combined with DDR inhibitors, this damage can lead to synthetic lethality, a state where the combination of two non-lethal events results in cell death. researchgate.netnih.gov Preclinical studies have demonstrated strong synergy and significant tumor regression with these combinations. researchgate.netnih.gov

Dual-Payload ADCs: The concept of attaching two different cytotoxic payloads to a single antibody is gaining traction. dimabio.com This approach aims to deliver a synergistic killing effect by targeting multiple cellular pathways simultaneously. dimabio.com For instance, a dual-payload ADC could combine a topoisomerase inhibitor like exatecan with a microtubule inhibitor or a PARP inhibitor. dimabio.comglobenewswire.com Companies like CrossBridge Bio are developing TROP2-targeted dual-payload ADCs that combine exatecan with an ATR inhibitor. dimabio.comoncologypipeline.com Sutro Biopharma is also actively developing dual-payload ADCs, leveraging their platform to create ADCs with high DARs and site-selective conjugation of two different linker-payloads. globenewswire.comsutrobio.com

Table 2: Dual-Payload and Combination Strategies with Exatecan

| Strategy | Example Agents | Rationale | Reference(s) |

|---|---|---|---|

| Combination Therapy | Exatecan ADC + PARP inhibitor (e.g., talazoparib) | Induce synthetic lethality in cancer cells. | researchgate.netdrug-dev.com |

| Combination Therapy | Exatecan ADC + ATR inhibitor (e.g., ceralasertib) | Enhance DNA damage and induce synergistic cell killing. | researchgate.netnih.gov |

| Dual-Payload ADC | Exatecan + ATR inhibitor on a single antibody. | Target multiple pathways for a synergistic effect. | dimabio.comoncologypipeline.com |

| Dual-Payload ADC | Exatecan + Microtubule inhibitor or PARP inhibitor. | Broaden the mechanism of action and overcome resistance. | dimabio.comglobenewswire.com |

Advanced Preclinical Models for Comprehensive Evaluation of ADC Performance

The translation of preclinical findings to clinical success remains a significant challenge in ADC development. To improve the predictive power of preclinical studies, more sophisticated and clinically relevant models are being adopted.

Patient-Derived Xenografts (PDXs): PDX models, created by implanting patient tumor tissue into immunodeficient mice, are considered more representative of human tumor biology than traditional cell line-derived xenografts (CDX). huborganoids.nlmdpi.comnih.gov They better preserve the heterogeneity and architecture of the original tumor. td2inc.com Panels of PDX models are now being used in "PDX clinical trials" to assess the efficacy of ADCs across a more diverse and clinically relevant population before moving to Phase 1 trials. nih.govtandfonline.comnih.gov This approach can help in identifying potential resistance mechanisms and informing patient selection strategies. mdpi.comnih.gov

Patient-Derived Organoids (PDOs): PDOs are three-dimensional cultures derived from patient tumors that can recapitulate the structure and function of the original tumor. nih.govresearchgate.net They offer a platform for higher-throughput screening of ADCs and can be used to compare responses between tumor and matched normal organoids, providing insights into on-target efficacy and off-target toxicity. huborganoids.nl

Syngeneic and Humanized Mouse Models: To evaluate the role of the immune system in ADC efficacy, particularly for ADCs with immunomodulatory payloads or those that induce immunogenic cell death, syngeneic models (with a competent mouse immune system) and humanized mouse models (engrafted with human immune cells) are increasingly being used. td2inc.com

Advanced Imaging Techniques: Molecular imaging techniques like bioluminescence imaging (BLI) allow for the dynamic and non-invasive tracking of tumor growth and response to ADC treatment in the same animal over time. nih.gov This reduces the number of animals needed and provides more robust, quantitative data on therapeutic efficacy. nih.govresearchgate.net

Computational Chemistry and In Silico Modeling for Design and Optimization of Val-Cit-PAB-Exatecan Systems

Computational chemistry and in silico modeling are becoming indispensable tools for the rational design and optimization of ADCs, helping to accelerate development and reduce costs. abzena.comcomputabio.com

Linker Design and Optimization: Computational models can be used to predict the stability, solubility, and cleavage susceptibility of different linker designs. abzena.comcomputabio.com By simulating the interactions between the linker and various enzymes, researchers can design next-generation linkers with enhanced stability and specificity. acs.org This allows for the rapid screening of a large library of potential linker structures to identify the most promising candidates for synthesis and experimental testing. computabio.com

Payload-Linker Compatibility: The hydrophobic nature of exatecan presents challenges for conjugation. nih.gov In silico modeling can help in designing linkers that can effectively mask this hydrophobicity and prevent aggregation, for instance, by predicting the conformational effects of adding hydrophilic moieties. acs.orgnih.gov